molecular formula C14H16N4O2 B2712379 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-59-4

3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2712379
CAS No.: 2034561-59-4
M. Wt: 272.308
InChI Key: JDZKCTKPINMNML-UHFFFAOYSA-N
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Description

The compound “3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in drug discovery due to its versatility . The compound also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms . Pyrazine derivatives have been used in the design of anti-tubercular agents .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of pyrazine derivatives, focusing on their structural elucidation through various chemical reactions. For example, a study by Elewa et al. (2021) discusses the synthesis of pyridine-3-carbonitrile derivatives via a one-step reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. The compounds were evaluated for their antimicrobial and antitumor activities, showcasing the versatility of pyrazine derivatives in chemical synthesis and their potential in medicinal chemistry (Elewa et al., 2021).

Biological Activity and Cytotoxicity

Several studies have explored the biological activities of pyrazine derivatives, including their antibacterial, antifungal, and anticancer properties. For instance, Al-Adiwish et al. (2017) synthesized pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, examining their antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7), highlighting the compound's potential as a therapeutic agent (Al-Adiwish et al., 2017).

Anticancer Activity

The synthesis of new heterocyclic compounds based on pyrazole derivatives has been reported, with emphasis on their anticancer activity. Metwally et al. (2016) detailed the synthesis of compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, which showed promising results in anticancer activity testing, underscoring the potential of pyrazine derivatives in developing new anticancer treatments (Metwally et al., 2016).

Mechanistic Insights

Research also delves into the mechanistic aspects of reactions involving pyrazine derivatives, providing foundational knowledge for further applications in synthetic chemistry and materials science. For example, Lu and Lin (2002) reviewed the reactions of [C, N, O]-containing molecules with Si surfaces, offering insights into the mechanistic understanding crucial for developing SiC, SiN, SiO, SiCN, and diamond thin films, showcasing the broad applicability of these compounds in materials science and engineering (Lu & Lin, 2002).

Properties

IUPAC Name

3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-8-12-14(17-5-4-16-12)20-11-3-6-18(9-11)13(19)7-10-1-2-10/h4-5,10-11H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZKCTKPINMNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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